Cas no 2703778-76-9 (5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene)

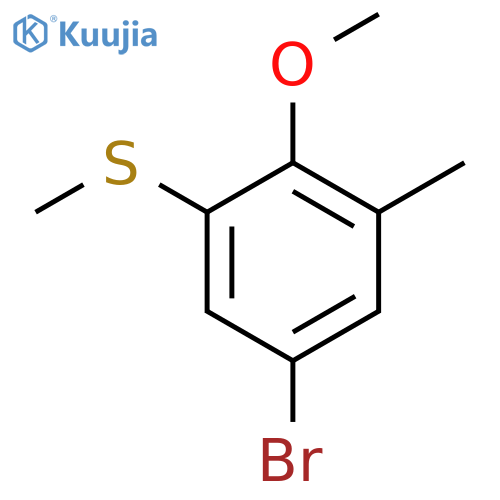

2703778-76-9 structure

商品名:5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene

5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene 化学的及び物理的性質

名前と識別子

-

- 5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene

- EN300-28339293

- 2703778-76-9

- 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene

-

- インチ: 1S/C9H11BrOS/c1-6-4-7(10)5-8(12-3)9(6)11-2/h4-5H,1-3H3

- InChIKey: QSCYLBUOYNHWMC-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(=C(C)C=1)OC)SC

計算された属性

- せいみつぶんしりょう: 245.97140g/mol

- どういたいしつりょう: 245.97140g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 34.5Ų

5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28339293-2.5g |

5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene |

2703778-76-9 | 95.0% | 2.5g |

$2631.0 | 2025-03-19 | |

| Enamine | EN300-28339293-10.0g |

5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene |

2703778-76-9 | 95.0% | 10.0g |

$5774.0 | 2025-03-19 | |

| Enamine | EN300-28339293-0.1g |

5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene |

2703778-76-9 | 95.0% | 0.1g |

$466.0 | 2025-03-19 | |

| Enamine | EN300-28339293-0.25g |

5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene |

2703778-76-9 | 95.0% | 0.25g |

$666.0 | 2025-03-19 | |

| 1PlusChem | 1P0281F1-100mg |

5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene |

2703778-76-9 | 95% | 100mg |

$638.00 | 2024-05-08 | |

| Aaron | AR0281ND-2.5g |

5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene |

2703778-76-9 | 95% | 2.5g |

$3643.00 | 2025-02-15 | |

| Aaron | AR0281ND-10g |

5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene |

2703778-76-9 | 95% | 10g |

$7965.00 | 2023-12-15 | |

| 1PlusChem | 1P0281F1-500mg |

5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene |

2703778-76-9 | 95% | 500mg |

$1355.00 | 2024-05-08 | |

| Aaron | AR0281ND-5g |

5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene |

2703778-76-9 | 95% | 5g |

$5380.00 | 2025-02-15 | |

| Enamine | EN300-28339293-0.5g |

5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene |

2703778-76-9 | 95.0% | 0.5g |

$1046.0 | 2025-03-19 |

5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

2703778-76-9 (5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene) 関連製品

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬